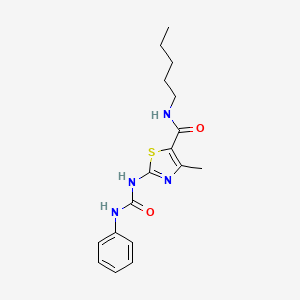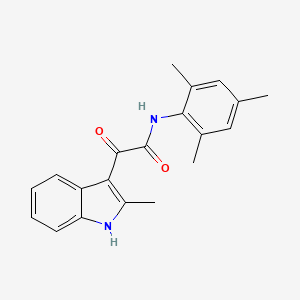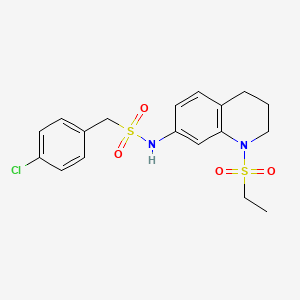
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .作用机制
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide in lab experiments is its high selectivity and sensitivity for zinc ions. This compound can be used to study zinc homeostasis in cells and tissues, providing valuable insights into the role of zinc in various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can affect its ability to penetrate cell membranes and interact with intracellular zinc ions.
未来方向
There are several future directions for research on 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide. One potential area of research is its use as a diagnostic tool for detecting zinc deficiencies in humans. This compound could also be used to study the role of zinc in various diseases, such as Alzheimer's disease and diabetes. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility of the compound for more efficient use in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for studying zinc ions in biological systems. This compound has high selectivity and sensitivity for zinc ions, making it a safe and specific tool for studying zinc homeostasis in cells and tissues. Further research in this area could lead to valuable insights into the role of zinc in various biological processes and diseases.
合成方法
The synthesis of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide involves the reaction of 4-methyl-5-(thiazol-2-yl)thiazole-2-carboxylic acid with pentyl isocyanate, followed by the reaction with phenyl isocyanate. The resulting compound is then purified to obtain the final product. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
科学研究应用
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a fluorescent probe for detecting zinc ions in biological systems. This compound has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying zinc homeostasis in cells.
属性
IUPAC Name |
4-methyl-N-pentyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-4-8-11-18-15(22)14-12(2)19-17(24-14)21-16(23)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVUWHEKIJBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)